
2-(4-Aminophenyl)-1-(3,4-dimethylpiperazin-1-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Aminophenyl)-1-(3,4-dimethylpiperazin-1-yl)ethanone is an organic compound that features an aminophenyl group and a dimethylpiperazinyl group attached to an ethanone backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Aminophenyl)-1-(3,4-dimethylpiperazin-1-yl)ethanone typically involves the following steps:
Formation of the Ethanone Backbone: The ethanone backbone can be synthesized through a Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Aminophenyl Group: The aminophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where an amine reacts with a halogenated aromatic compound.
Attachment of the Dimethylpiperazinyl Group: The dimethylpiperazinyl group can be attached through a reductive amination reaction, where a ketone reacts with a secondary amine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods typically utilize optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the aminophenyl group is oxidized to form nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, or the aminophenyl group to an aniline derivative.
Substitution: The compound can participate in substitution reactions, where functional groups on the aromatic ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenated compounds and nucleophiles such as amines or thiols are typical reagents.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohols or aniline derivatives.
Substitution: Various substituted aromatic compounds.
科学研究应用
2-(4-Aminophenyl)-1-(3,4-dimethylpiperazin-1-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-(4-Aminophenyl)-1-(3,4-dimethylpiperazin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
2-(4-Aminophenyl)-1-(3,4-dimethylpiperazin-1-yl)propanone: Similar structure with a propanone backbone.
2-(4-Aminophenyl)-1-(3,4-dimethylpiperazin-1-yl)butanone: Similar structure with a butanone backbone.
2-(4-Aminophenyl)-1-(3,4-dimethylpiperazin-1-yl)pentanone: Similar structure with a pentanone backbone.
Uniqueness
2-(4-Aminophenyl)-1-(3,4-dimethylpiperazin-1-yl)ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the aminophenyl and dimethylpiperazinyl groups allows for diverse interactions with molecular targets, making it a versatile compound for various applications.
属性
分子式 |
C14H21N3O |
|---|---|
分子量 |
247.34 g/mol |
IUPAC 名称 |
2-(4-aminophenyl)-1-(3,4-dimethylpiperazin-1-yl)ethanone |
InChI |
InChI=1S/C14H21N3O/c1-11-10-17(8-7-16(11)2)14(18)9-12-3-5-13(15)6-4-12/h3-6,11H,7-10,15H2,1-2H3 |
InChI 键 |
UXMBSCOUWYRJCO-UHFFFAOYSA-N |
规范 SMILES |
CC1CN(CCN1C)C(=O)CC2=CC=C(C=C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(2-methylcyclopropyl)methyl]propan-1-amine](/img/structure/B13875677.png)
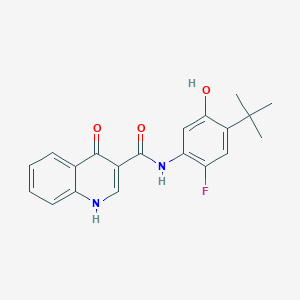
![3-[(3-chlorophenyl)methyl]-4H-quinazolin-2-amine;hydrochloride](/img/structure/B13875691.png)
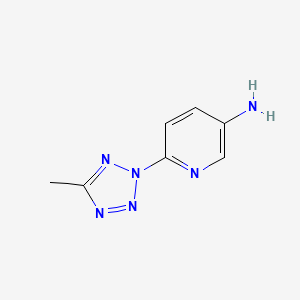
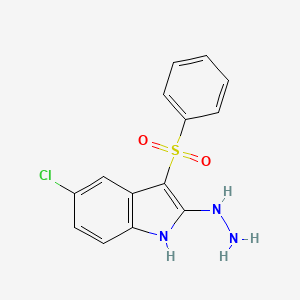
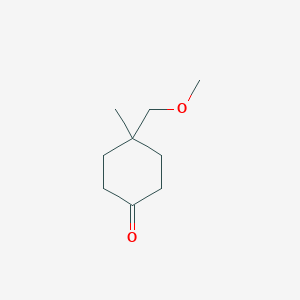
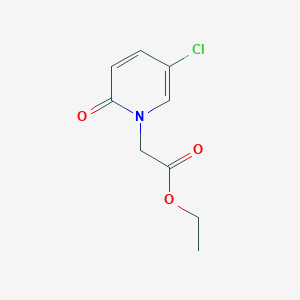
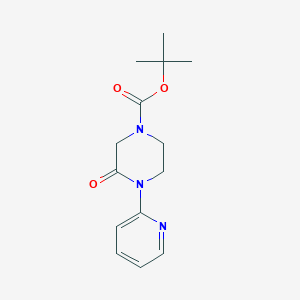
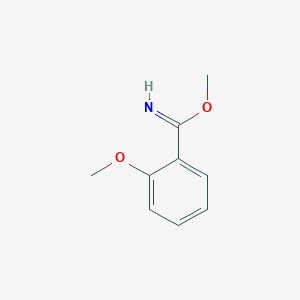
![4-chloro-N-[2-(1-methylpiperidin-2-yl)ethyl]aniline](/img/structure/B13875721.png)
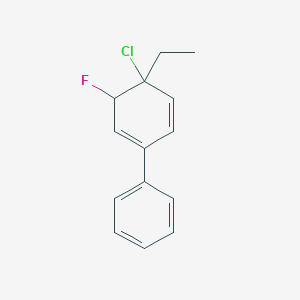
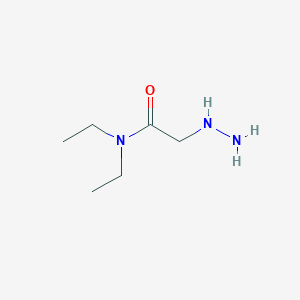
![6-[[7-(9H-fluoren-9-ylmethoxy)-7-oxoheptanoyl]amino]hexanoic acid](/img/structure/B13875753.png)
